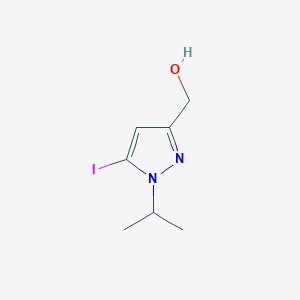
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, also known as IPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, including the investigation of its potential as a treatment for various diseases, the synthesis of novel (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol derivatives with improved properties, and the development of new synthetic methods for (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol. In addition, the use of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol as a building block for the synthesis of metal-organic frameworks and other materials is an area of ongoing research.
Synthesis Methods
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol can be synthesized through various methods, including the reaction of 5-iodo-1H-pyrazole-3-carboxaldehyde with 2-propanol and sodium borohydride. The reaction results in the formation of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, which can be purified through column chromatography. Other methods of synthesis include the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with methanol and thionyl chloride, and the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with 2-propanol and trifluoroacetic acid.
Scientific Research Applications
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been investigated for its potential as an anti-inflammatory agent and a potential treatment for cancer. In organic synthesis, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been used as a building block for the synthesis of various compounds. In material science, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been used as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
(5-iodo-1-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWIBCSXMDKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)
![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)
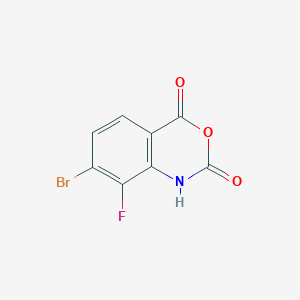
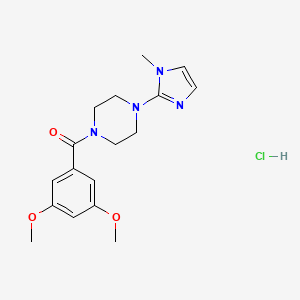
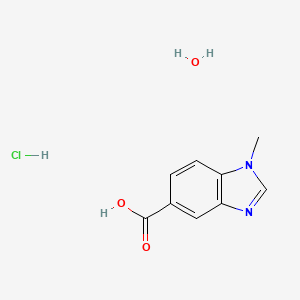
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide](/img/structure/B2456973.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)
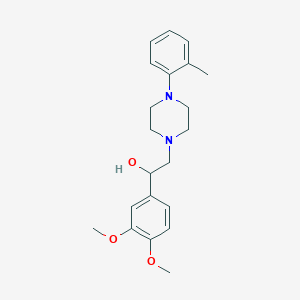

![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)